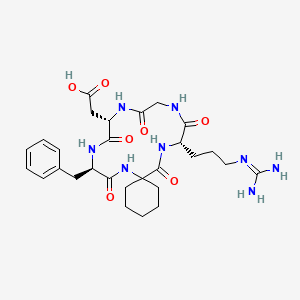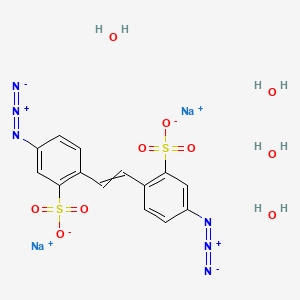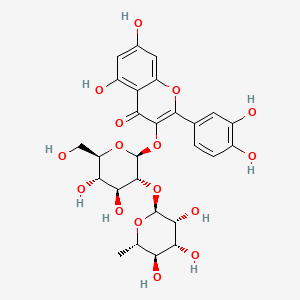
Cyanidin 3-arabinoside cation
説明
Cyanidin 3-arabinoside cation is a natural compound found in various fruits and vegetables . It is known to aid in studying chronic maladies, predominantly cancer and cardiovascular diseases . It is an anthocyanin antioxidant found in eggplant and has been shown to scavenge radicals .
Molecular Structure Analysis
The molecular formula of Cyanidin 3-arabinoside cation is C20H19O10+ . Its molecular weight is 419.36 . The InChI Key is KUCVMQMKRICXJC-DEYWJSPQSA-O . More detailed structural analysis can be found in the referenced sources .Chemical Reactions Analysis
Cyanidin 3-arabinoside cation undergoes various chemical reactions, but the specifics are not clearly outlined in the retrieved sources .Physical And Chemical Properties Analysis
Cyanidin 3-arabinoside cation has a molecular weight of 419.36 . It is soluble in methanol . More detailed physical and chemical properties can be found in the referenced sources .科学的研究の応用
Isolation and Identification : Cyanidin 3-arabinoside has been isolated and identified in various plant species. For instance, it was found in flowers of “Red Wing” azaleas and berries of Vaccinium japonicum, highlighting its prevalence in the plant kingdom and importance for plant pigmentation (Asen & Budin, 1966); (Ø. M. Andersen, 1987).
Antioxidant Properties : The antioxidant capabilities of Cyanidin 3-arabinoside and related compounds have been studied, demonstrating their potential in inhibiting lipid peroxidation, suggesting applications in food preservation and health supplements (Gabrielska & Oszmiański, 2005).
Pharmacological Potential : The compound has been studied for its potential in therapeutic applications, such as in cancer treatment. For instance, in-silico analyses have shown its binding affinities against certain receptors, indicating potential effectiveness in combating diseases (Kurter et al., 2022).
Role in Diabetes Management : Cyanidin 3-arabinoside and its glycosides have been investigated for their potential in diabetes management, particularly in inhibiting enzymes like α-glucosidase and α-amylase. This indicates a potential application in dietary strategies for diabetes control (Akkarachiyasit et al., 2010).
Cardiovascular Health : Research has indicated that Cyanidin 3-arabinoside may have cardioprotective effects, particularly through its impact on platelet activation and aggregation with leukocytes. This suggests potential benefits for cardiovascular health (Krga et al., 2018).
Industrial Applications : Efforts have been made to produce Cyanidin 3-arabinoside through metabolic engineering, indicating its potential industrial applications, particularly in the food colorant sector (Zha et al., 2018).
Stability and Bioavailability : Studies have focused on the stability and bioavailability of Cyanidin 3-arabinoside in different environments, crucial for its effective use in food and pharmaceutical industries (Sigurdson et al., 2018); (Bobbio et al., 1994).
Renal Protective Effects : Cyanidin 3-arabinoside has shown potential in protecting against renal ischemia-reperfusion injury in mice, suggesting a role in renal health (Li et al., 2021).
作用機序
Target of Action
Cyanidin 3-arabinoside (C3A) is an anthocyanin antioxidant that has been found to target androgen-sensitive dermal papilla cells (DPCs) located in the base of hair follicles . DPCs are implicated in androgenetic alopecia (AGA), a genetic disorder caused by dihydrotestosterone (DHT) . C3A also targets the p38-dependent ER-mitochondria contacts, which play a crucial role in mitochondrial dysfunction .
Mode of Action
C3A interacts with its targets by modulating p38-dependent ER-mitochondria contacts . It effectively decreases DHT-induced mtROS accumulation in DPCs and reverses the DHT-induced DPC senescence . Excessive mitochondrial calcium accumulation is blocked by C3A . C3A inhibits p38-mediated voltage-dependent anion channel 1 (VDAC1) expression that contributes to mitochondria-associated ER membrane (MAM) formation and transfer of calcium via VDAC1–IP3R1 interactions .
Biochemical Pathways
The primary biochemical pathway affected by C3A is the p38-dependent ER-mitochondria contact pathway . DHT-induced MAM formation results in an increase of DPC senescence . C3A’s action on this pathway leads to a reduction of MAM formation and mitochondrial dysfunction .
Pharmacokinetics
It is known that anthocyanins like c3a are water-soluble pigments found in a wide range of fruits and vegetables . The absorption and bioavailability of C3G, a member of the anthocyanin family, and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects .
Result of Action
C3A has been shown to have a protective role against DHT-induced mitochondrial dysfunction and DPC senescence . In AGA mice models, C3A restored DHT-induced hair growth deceleration, which activated hair follicle stem cell proliferation . It is also known to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses .
Action Environment
The action of C3A can be influenced by environmental factors. For instance, the degradation of anthocyanidins (ACNs) in dietary systems containing liquid (concentrated juices), solid (fruits), and semisolid (romances) components exhibits non-isothermal kinetic behavior . This suggests that the stability and efficacy of C3A could be affected by the conditions in which it is consumed.
将来の方向性
Cyanidin 3-arabinoside has shown promise in the treatment of Androgenetic alopecia (AGA) by suppressing DHT-induced dermal papilla cell senescence through the reduction of MAM formation and mitochondrial dysfunction . Further in-vitro and in-vivo studies are recommended to clarify the whole mechanism .
特性
IUPAC Name |
(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24)/p+1/t14-,17-,18+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCVMQMKRICXJC-DEYWJSPQSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346548 | |
| Record name | Cyanidin-3-O-alpha-arabinopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanidin 3-arabinoside cation | |
CAS RN |
792868-19-0 | |
| Record name | Cyanidin 3-arabinoside cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0792868190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanidin-3-O-alpha-arabinopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN 3-ARABINOSIDE CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHW58C53PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649326.png)



![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)



![2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B1649340.png)

